molecular formula C37H56O2 B1235049 2-Hexaprenyl-6-methoxyphenol

2-Hexaprenyl-6-methoxyphenol

Cat. No.: B1235049
M. Wt: 532.8 g/mol
InChI Key: WVPRAWNIVDFQBO-DUBIXASGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hexaprenyl-6-methoxyphenol is a monomethoxybenzene that is 6-methoxyphenol substituted by a (all-trans)-hexaprenyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite.
belongs to the class of organic compounds known as 2-polyprenyl-6-methoxyphenols. 2-polyprenyl-6-methoxyphenols are compounds containing a polyisoprene chain attached at the 2-position of a 6-methoxyphenol group. Thus, is considered to be a quinone lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. exists in all eukaryotes, ranging from yeast to humans. In humans, is involved in ubiquinone biosynthesis pathway.

Scientific Research Applications

Proxies for Terrestrial Biomass

  • Study : "Proxies for land plant biomass: closed system pyrolysis of some methoxyphenols" by C. Vane and G. Abbott (1999).
  • Application : Investigating chemical changes in lignin during hydrothermal alteration, using methoxyphenols like 2-Hexaprenyl-6-methoxyphenol as proxies for terrestrial biomass.
  • Key Findings : Methoxyphenols underwent pyrolysis, yielding products that suggest demethylation processes, critical for understanding biomass composition and transformation.
  • Source : Organic Geochemistry.

Thermochemistry and Molecular Studies

  • Study : "Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes" by M. Varfolomeev et al. (2010).
  • Application : Examining methoxyphenols' thermochemical properties and their ability to form strong hydrogen bonds, which is crucial for antioxidants and biologically active molecules.
  • Key Findings : Analysis of substituent effects and solution enthalpies of methoxyphenols, essential for understanding their properties and potential applications.
  • Source : The journal of physical chemistry. B.

Atmospheric Reactivity and Environmental Impact

  • Study : "Atmospheric reactivity of hydroxyl radicals with guaiacol" by Amélie Lauraguais et al. (2014).
  • Application : Exploring the reaction of methoxyphenol with hydroxyl radicals, indicating its environmental impact, especially regarding biomass burning emissions.
  • Key Findings : The study led to the identification of nitroguaiacols as gaseous oxidation products, helping in tracing biomass burning emissions.
  • Source : Atmospheric Environment.

Antioxidant Activities Studies

  • Study : "Media Effects on Antioxidant Activities of Phenols and Catechols" by L. Barclay et al. (1999).
  • Application : Understanding the H-atom donating activities of methoxyphenols like this compound, important for their role as antioxidants.
  • Key Findings : This study provided insights into how different solvents affect the antioxidant activities of methoxyphenols.
  • Source : Journal of the American Chemical Society.

Properties

Molecular Formula

C37H56O2

Molecular Weight

532.8 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxyphenol

InChI

InChI=1S/C37H56O2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)27-28-35-25-14-26-36(39-8)37(35)38/h14-15,17,19,21,23,25-27,38H,9-13,16,18,20,22,24,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-27+

InChI Key

WVPRAWNIVDFQBO-DUBIXASGSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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